2-methoxy-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}benzamide
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Overview
Description
The compound “5-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-2-methoxybenzamide” is a complex organic molecule. It contains a 2-oxa-5-azabicyclo[2.2.1]heptane moiety, which is a type of bicyclic structure containing an oxygen atom and a nitrogen atom . This structure is attached to a benzamide group through a sulfonyl linkage, and the benzamide group is substituted with a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic 2-oxa-5-azabicyclo[2.2.1]heptane core, with the sulfonyl, benzamide, and methoxy groups providing additional complexity. The presence of these functional groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the benzamide and sulfonyl groups might be susceptible to nucleophilic attack, while the bicyclic structure could potentially undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonyl and benzamide groups could enhance its solubility in polar solvents, while the bicyclic structure could contribute to its stability .Scientific Research Applications
Serotonin-3 (5-HT3) Receptor Antagonists
Research on compounds such as 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives, which share structural similarities with the target compound, demonstrates potent serotonin-3 (5-HT3) receptor antagonistic activity. These findings are crucial in the development of medications for conditions influenced by serotonin receptors, such as nausea and irritable bowel syndrome (Kuroita, Sakamori, & Kawakita, 1996).
Radioligands for 5-HT-3 Receptor
Studies on 2- and 3-(halo)alkoxyl substituted derivatives have explored their binding affinities to the 5-HT-3 receptor, which is significant for developing selective, high-affinity radioligands for research and diagnostic purposes (Hewlett et al., 1998).
Bicyclic Bases Synthesis
The synthesis and nuclear magnetic resonance investigation of chiral 2-oxa-5-azabicyclo[2.2.1]Heptane derivatives, derived from hydroxy-L-proline, underscore the compound's potential as a scaffold for creating molecules with targeted biological activities. Such research contributes to the development of new chemical entities with possible therapeutic applications (Portoghese & Turcotte, 1971).
β-Lactamase Inhibitors
Novel approaches in synthesizing β-lactamase inhibitors from clavulanic acid, leading to the development of compounds like (5R)-3-vinyl-4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-one, demonstrate the importance of such research in combating antibiotic resistance (Hunt & Zomaya, 1982).
Antitumor Agents
The exploration of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives as anti-tumor agents provides insights into the potential of structurally related compounds for developing new cancer therapies. Such research is vital for identifying novel therapeutic agents with specific anticancer properties (Singh & Micetich, 2003).
Future Directions
Properties
IUPAC Name |
2-methoxy-5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-19-12-3-2-10(5-11(12)13(14)16)21(17,18)15-6-9-4-8(15)7-20-9/h2-3,5,8-9H,4,6-7H2,1H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFJJCUDEFDPML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC3CC2CO3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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